SQ 29548

概要

説明

SQ 29548は、高度に選択的なトロンボキサン-プロスタノイド受容体拮抗薬です。 ヒト組み換えトロンボキサン-プロスタノイド受容体に高親和性で結合することが知られており、トロンボキサンA2受容体仲介プロセスの研究において貴重なツールとなっています 。 トロンボキサンA2は、アラキドン酸代謝の主要な産物であり、血小板凝集および平滑筋収縮に重要な役割を果たしています .

準備方法

化学反応の分析

SQ 29548は、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、その官能基を修飾し、その活性を変化させる可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒が含まれます 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、広範囲にわたる科学研究への応用があります。

科学的研究の応用

Anti-Inflammatory Effects

Mechanism of Action:

SQ 29548 has demonstrated significant anti-inflammatory properties by inhibiting the activation of microglial cells and the subsequent production of pro-inflammatory cytokines. In vitro studies have shown that this compound reduces lipopolysaccharide (LPS)-induced activation in BV2 microglial cells, leading to decreased levels of interleukin (IL)-1β, IL-6, tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) . The mechanism involves the inhibition of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.

Case Study:

A study published in Scientific Reports indicated that this compound significantly reduced inflammation following ischemic events in animal models. The treatment led to lower activation levels of microglia/macrophages and improved neurological outcomes after transient middle cerebral artery occlusion (tMCAO) . The infarct volume was notably smaller in treated mice compared to controls, demonstrating its potential as a therapeutic agent for ischemic stroke.

Neuroprotective Properties

Oxidative Stress Protection:

Research has shown that this compound can protect nerve cells from oxidative stress. It enhances the expression of antioxidant genes such as superoxide dismutase 2 (SOD2) and catalase while reducing iNOS levels post-ischemia . This suggests that this compound may help mitigate neuronal damage associated with oxidative stress during neurodegenerative processes.

Case Study:

In an experimental model of cerebral ischemia, this compound treatment resulted in improved neurological function and reduced brain injury markers when compared to untreated groups. The compound's ability to modulate oxidative stress responses highlights its potential for treating neurodegenerative diseases .

Cardiovascular Applications

Platelet Function Modulation:

this compound has been evaluated for its effects on platelet aggregation. Studies indicate that it effectively inhibits thromboxane A2-mediated platelet activation, which is crucial for preventing thrombotic events . This property makes it a candidate for further investigation in cardiovascular therapies.

Data Table: Effects on Platelet Aggregation

| Concentration (µM) | Inhibition (%) |

|---|---|

| 0.1 | 40 |

| 0.5 | 65 |

| 1.0 | 80 |

Potential in Chronic Disease Management

Neurodegenerative Diseases:

The inhibition of inflammatory cytokines and oxidative stress makes this compound a promising candidate for managing chronic neurodegenerative conditions such as Alzheimer's and Parkinson's disease. The modulation of microglial activity could slow disease progression by reducing neuroinflammation .

Case Study:

In a study focusing on Alzheimer's disease models, this compound administration resulted in decreased levels of inflammatory markers and improved cognitive functions compared to control groups, supporting its potential role in chronic disease management .

作用機序

SQ 29548は、トロンボキサン-プロスタノイド受容体に結合することにより効果を発揮し、トロンボキサンA2の結合を阻害します 。 この阻害は、トロンボキサンA2が血小板凝集や平滑筋収縮に及ぼす効果を防ぎます 。 関連する分子標的には、トロンボキサン-プロスタノイド受容体と、トロンボキサンA2によって活性化される様々なシグナル伝達経路が含まれます .

類似の化合物との比較

This compoundは、ラマトロバン、ジクロフェナク、L-670596などの他のトロンボキサン-プロスタノイド受容体拮抗薬と比較されることがよくあります 。 これらの化合物はすべてトロンボキサンA2受容体活性を阻害しますが、this compoundは、その高い選択性と受容体に対する親和性においてユニークです 。 これは、トロンボキサンA2が媒介するプロセスの研究と、新しい治療薬の開発のための貴重なツールとなっています .

類似の化合物

類似化合物との比較

SQ 29548 is often compared with other thromboxane-prostanoid receptor antagonists, such as Ramatroban, Diclofenac, and L-670596 . While all these compounds inhibit thromboxane A2 receptor activity, this compound is unique in its high selectivity and affinity for the receptor . This makes it a valuable tool for studying thromboxane A2-mediated processes and developing new therapeutic agents .

Similar Compounds

生物活性

SQ 29548 is a selective thromboxane A2 (TXA2) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in inflammatory and neurodegenerative conditions. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological mechanisms, effects on inflammation, and neuroprotective properties.

This compound functions primarily as a competitive antagonist of the TXA2 receptor. It has been shown to inhibit platelet aggregation induced by various agonists, including arachidonic acid and thromboxane A2 mimics. Notably, it does not affect aggregation induced by ADP, indicating a selective action on specific pathways related to TXA2 signaling .

Inhibition of Platelet Aggregation

- In vitro Studies : this compound demonstrated significant inhibition of human platelet aggregation with pA2 values indicating its potency against thromboxane A2 .

- Mechanism : The inhibition is not associated with cyclooxygenase or thromboxane synthetase activity, suggesting that this compound acts downstream in the TXA2 signaling pathway.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in models of neuroinflammation.

Microglial Activation

- LPS-Induced Inflammation : In BV2 microglial cells, this compound significantly reduced lipopolysaccharide (LPS)-induced activation and the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect was attributed to the inhibition of MAPK and NF-κB signaling pathways .

| Cytokine | Control (LPS) | This compound Treatment |

|---|---|---|

| IL-1β | High | Significantly Lowered |

| IL-6 | High | Significantly Lowered |

| TNF-α | High | Significantly Lowered |

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects in models of cerebral ischemia.

- Ischemic/Reperfusion Injury : In a transient middle cerebral artery occlusion (tMCAO) model, this compound treatment resulted in reduced activation of microglia/macrophages and decreased infarct volume compared to control groups .

| Measurement | DMSO Control | This compound Treatment |

|---|---|---|

| Infarct Volume (3 days) | 7.7 ± 0.4 mm³ | 5.2 ± 0.4 mm³ |

| Infarct Volume (7 days) | 6.1 ± 0.6 mm³ | 3.7 ± 0.4 mm³ |

| Neurological Deficiency Score | Higher | Lower |

Case Studies and Clinical Implications

The implications of this compound's biological activity extend to potential clinical applications in treating neurodegenerative diseases and conditions characterized by excessive inflammation.

- Neurodegenerative Disorders : The ability of this compound to inhibit microglial activation suggests it may help slow the progression of diseases such as Alzheimer's or Parkinson's by mitigating inflammatory responses that contribute to neuronal damage .

- Cardiovascular Health : By inhibiting platelet aggregation and reducing thromboxane A2-mediated responses, this compound may offer protective benefits against thrombotic events in cardiovascular diseases .

特性

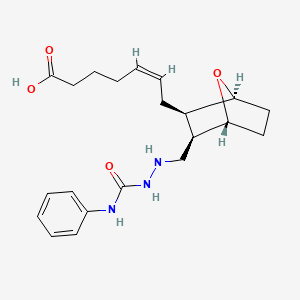

IUPAC Name |

(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNDVCNWVBWHLY-YVUOLYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873403 | |

| Record name | SQ 29548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98672-91-4 | |

| Record name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98672-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 29548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 29548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SQ29548 interact with its target, the TXA2/PGH2 receptor?

A1: SQ29548 acts as a competitive antagonist at the TXA2/PGH2 receptor. [, ] This means it binds to the receptor at the same site as TXA2 and PGH2, preventing these agonists from binding and activating the receptor. [, ]

Q2: What are the downstream effects of SQ29548 binding to the TXA2/PGH2 receptor?

A2: By blocking TXA2/PGH2 receptor activation, SQ29548 inhibits the downstream signaling pathways initiated by these agonists. These pathways typically involve G-protein activation, leading to various cellular responses like vasoconstriction, platelet aggregation, and smooth muscle cell proliferation. [, , ]

Q3: Does SQ29548 demonstrate selectivity for the TXA2/PGH2 receptor over other prostaglandin receptors?

A3: Yes, research has shown that SQ29548 exhibits high selectivity for the TXA2/PGH2 receptor. It displays significantly weaker affinity for other prostaglandin receptors, such as DP2, EP2, and EP4. [, , ]

Q4: Can SQ29548 influence the production of TXA2?

A4: While primarily a receptor antagonist, some studies suggest that SQ29548 might also indirectly modulate the production of TXA2 by affecting the expression and activity of COX-2, the enzyme responsible for TXA2 synthesis. [, ]

Q5: What is the molecular formula and weight of SQ29548?

A5: The molecular formula of SQ29548 is C20H25N3O4S, and its molecular weight is 403.5 g/mol. [, ]

Q6: Is there any available spectroscopic data for SQ29548?

A6: While detailed spectroscopic data might not be readily available in the provided research, standard characterization techniques like NMR and mass spectrometry have likely been employed to confirm its structure and purity during development. []

Q7: How is SQ29548 administered, and what is its typical route of elimination?

A8: Studies have employed various routes of administration for SQ29548, including intravenous, subcutaneous, and topical application, depending on the specific experimental model. [, , ] Its route of elimination is not explicitly detailed in the provided research.

Q8: Are there any known drug-drug interactions associated with SQ29548?

A8: The provided research does not delve into specific drug-drug interactions involving SQ29548.

Q9: What in vitro models have been used to study the effects of SQ29548?

A10: Researchers have utilized a variety of in vitro models, including isolated blood vessels, cultured vascular smooth muscle cells, platelets, and cell lines like BV2 microglia and SH-SY5Y neuroblastoma cells, to investigate the effects of SQ29548. [, , , , ]

Q10: In animal models, what physiological effects has SQ29548 demonstrated?

A11: In vivo studies have shown that SQ29548 can attenuate or prevent various physiological effects mediated by TXA2/PGH2 receptors. These effects include vasoconstriction, [, , ] platelet aggregation, [, , ] and inflammatory responses. [, ]

Q11: Has SQ29548 been evaluated in clinical trials?

A11: Based on the provided research, there is no mention of SQ29548 being evaluated in clinical trials.

Q12: What is the known safety profile of SQ29548?

A12: Specific toxicity data and long-term safety profiles for SQ29548 are not discussed in the provided research.

Q13: Have there been any studies investigating the impact of structural modifications on the activity of SQ29548?

A14: While the provided research primarily focuses on SQ29548, some papers explore the activity of closely related compounds and highlight the importance of specific structural features for binding affinity and selectivity. [, ]

Q14: What are the potential therapeutic applications of SQ29548 based on the research findings?

A15: The research suggests that SQ29548, by targeting the TXA2/PGH2 receptor, holds potential therapeutic applications in conditions where excessive TXA2 activity plays a role. This might include cardiovascular diseases like hypertension, [, ] thrombosis, [] and potentially inflammatory disorders. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。